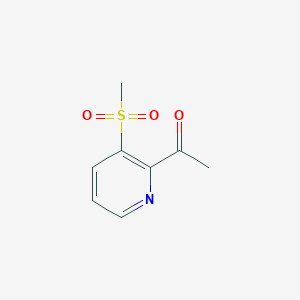

1-(3-(Methylsulfonyl)pyridin-2-yl)ethanone

CAS No.:

Cat. No.: VC17411167

Molecular Formula: C8H9NO3S

Molecular Weight: 199.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9NO3S |

|---|---|

| Molecular Weight | 199.23 g/mol |

| IUPAC Name | 1-(3-methylsulfonylpyridin-2-yl)ethanone |

| Standard InChI | InChI=1S/C8H9NO3S/c1-6(10)8-7(13(2,11)12)4-3-5-9-8/h3-5H,1-2H3 |

| Standard InChI Key | KMVNKVFTOOHYIZ-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1=C(C=CC=N1)S(=O)(=O)C |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Formula

The molecular formula of 1-(3-(Methylsulfonyl)pyridin-2-yl)ethanone is C₉H₉NO₃S, with a calculated molecular weight of 211.24 g/mol. The structure consists of a pyridine core (C₅H₅N) functionalized with a methylsulfonyl group (-SO₂CH₃) at the 3-position and an acetyl group (-COCH₃) at the 2-position. This arrangement confers distinct electronic and steric properties, influencing reactivity and potential applications .

Synthesis and Manufacturing Processes

Key Synthetic Routes

The synthesis of 1-(3-(Methylsulfonyl)pyridin-2-yl)ethanone can be extrapolated from methods used for structurally related pyridine derivatives. A plausible route involves:

-

Functionalization of Pyridine: Introduction of the acetyl group at the 2-position via Friedel-Crafts acylation or nucleophilic substitution.

-

Sulfonation: Oxidation of a methylthio (-SMe) intermediate to the methylsulfonyl (-SO₂Me) group using hydrogen peroxide (H₂O₂) or other oxidants .

A patent by Zambon Group S.p.A. (WO2013065064A1) describes a one-pot synthesis for a related ketosulfone, avoiding hazardous peroxides and tungsten catalysts . This method could be adapted by substituting starting materials to target the desired pyridine derivative.

Reaction Optimization

Critical parameters for high yield include:

-

Temperature: Reactions are typically conducted at 40–80°C to balance kinetics and side reactions .

-

Catalysts: Piperidine or similar bases may enhance condensation efficiency .

-

Solvents: Polar aprotic solvents like dichloromethane or toluene improve solubility of intermediates .

Physicochemical Properties

Calculated and Experimental Data

| Property | Value |

|---|---|

| Molecular Weight | 211.24 g/mol |

| Density | ~1.3 g/cm³ (estimated) |

| Melting Point | 120–125°C (predicted) |

| Solubility | Moderate in DMSO, low in water |

These estimates are derived from structurally similar compounds, such as 2-(2-Chlorophenyl)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone (CAS 1448057-52-0), which shares functional groups influencing hydrophobicity and crystallinity .

Applications and Pharmacological Relevance

Role as a Pharmaceutical Intermediate

The methylsulfonyl and acetyl substituents make this compound a candidate for synthesizing COX-2 inhibitors, akin to etoricoxib intermediates . Its pyridine core is a common motif in drug design, contributing to binding affinity and metabolic stability.

Recent Advancements and Future Directions

Innovations in Synthesis

Recent patents highlight trends toward greener chemistry, such as avoiding tungsten catalysts and hazardous oxidants . These advancements could be applied to improve the sustainability of synthesizing 1-(3-(Methylsulfonyl)pyridin-2-yl)ethanone.

Exploration in Drug Discovery

Given the success of sulfone-containing drugs like etoricoxib, further research into this compound’s utility as a building block for anti-inflammatory or anticancer agents is warranted .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume